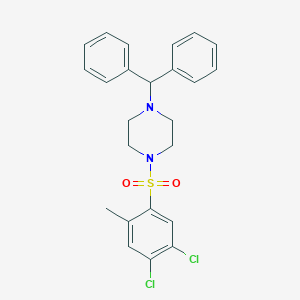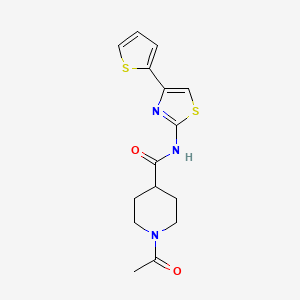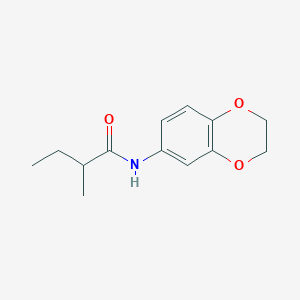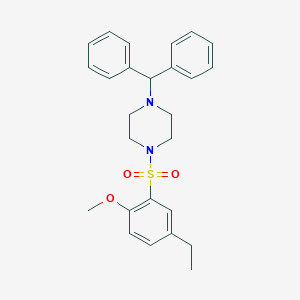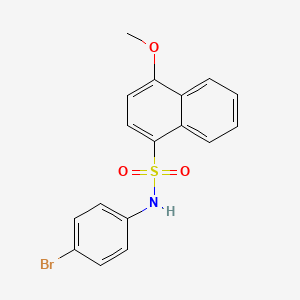
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. It was first discovered and synthesized by Bristol-Myers Squibb in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the activity of the c-Met receptor tyrosine kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of tumor growth and metastasis. It has also been found to inhibit other signaling pathways that are involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, it has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in clinical settings.
Future Directions
There are several potential future directions for the study of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could lead to its approval as a cancer treatment.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxynaphthalene-1-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and liver cancer.
properties
IUPAC Name |
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJHGAJBWBMYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
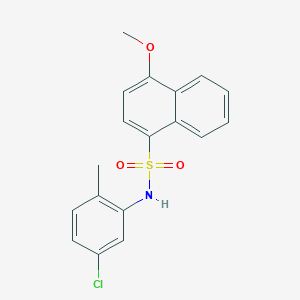
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
